

Synthesis of 6-Methylsulfonylpyridine-2-carboxylic Acid: A Detailed Guide for Researchers

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Compound of Interest

Compound Name:

6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Cat. No.:

B1465153

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Introduction

6-Methylsulfonylpyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, where the methylsulfonyl group can act as a key hydrogen bond acceptor and the pyridine-2-carboxylic acid moiety provides a handle for further chemical elaboration. This document provides a comprehensive guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, detailing the underlying chemical principles and providing step-by-step protocols for their execution in a laboratory setting.

Chemical and Physical Properties

| Property | Value |
|-------------------|---|
| CAS Number | 1186663-28-4 |
| Molecular Formula | C ₇ H ₇ NO ₄ S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |

Synthetic Strategies

Two principal retrosynthetic pathways have been identified for the preparation of 6-methylsulfonylpyridine-2-carboxylic acid. Both routes begin from commercially available starting materials and involve well-established chemical transformations.

Route 1: Oxidation of a Thioether Precursor

This strategy involves the initial synthesis of a 6-(methylthio)pyridine-2-carboxylic acid intermediate, followed by a selective oxidation of the thioether to the corresponding sulfone. This approach is advantageous due to the generally high yields and chemoselectivity of the oxidation step.

Route 2: Nucleophilic Aromatic Substitution and Functional Group Transformation

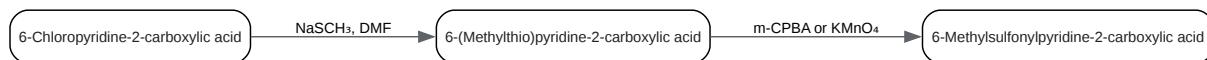
The second route utilizes a 6-halopyridine derivative as the starting material. A nucleophilic aromatic substitution (SNAr) reaction with a methylthiolate source introduces the sulfur-containing moiety, which is subsequently oxidized. This pathway may involve the use of a nitrile as a precursor to the carboxylic acid, requiring a final hydrolysis step.

The following sections will provide detailed protocols for each of these synthetic routes.

Route 1: Synthesis via Oxidation of 6-(Methylthio)pyridine-2-carboxylic Acid

This two-step process begins with the synthesis of the thioether intermediate, followed by its oxidation to the final sulfone product.

Diagram of Synthetic Pathway (Route 1)



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